molecular formula C20H13ClF3NO3S B3129687 N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-70-3

N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B3129687
CAS No.: 339105-70-3
M. Wt: 439.8 g/mol
InChI Key: UDOSTAWETWSYHY-UHFFFAOYSA-N
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Description

N-[4-(2-Chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a sulfonylphenyl group substituted with a 2-chlorophenyl moiety and a trifluoromethylbenzamide core. This structure combines electron-withdrawing groups (chloro, sulfonyl, and trifluoromethyl) that influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO3S/c21-17-6-1-2-7-18(17)29(27,28)16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOSTAWETWSYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162234
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339105-70-3
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339105-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing stable and readily prepared organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide ()

  • Structure : Features a sulfamoylphenyl group linked to benzamide, with a 3-methylphenyl substituent.
  • Key Differences : Lacks the trifluoromethyl and 2-chlorophenyl groups present in the target compound.

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide ()

  • Structure : Contains a 2-hydroxybenzamide core with chloro and trifluoromethyl substituents.
  • Key Differences : Replaces the sulfonylphenyl group with a hydroxyl group, reducing electron-withdrawing effects.
  • Physicochemical Impact : The hydroxyl group may enhance hydrogen bonding but decrease lipophilicity compared to the sulfonyl group in the target compound .

Benzamide Derivatives with Trifluoromethyl Groups

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

  • Structure : Incorporates a fluorophenyl-thienylidene scaffold with a benzamide group.
  • Key Differences : The trifluoromethyl group is absent; instead, fluorine atoms are present.
  • Crystallographic Data : Single-crystal X-ray studies (R factor = 0.034) highlight planar geometry, a feature that may influence stacking interactions in the target compound .

(Z)-4-(3-(4-Chloro-3-methylphenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (PF50, )

  • Structure : Contains multiple trifluoromethyl and fluoro groups, with a tetrafluorobutene chain.
  • Key Differences : Increased fluorination enhances metabolic stability and lipophilicity. The target compound’s simpler structure may offer synthetic advantages .

Benzamides with Piperazine or Heterocyclic Substituents

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

  • Structure : Combines a benzamide core with a piperazine-ethoxyethyl chain and thiophene substituent.

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ()

  • Structure: Includes a bipyrimidinylamino group and a pyrrolidinylmethyl substituent.
  • Key Differences : The complex heterocyclic system suggests kinase or enzyme-targeting applications, whereas the target compound’s simpler structure may favor broader bioavailability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Reference
N-[4-(2-Chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide ~434.8 (estimated) 2-Chlorophenyl, sulfonyl, trifluoromethyl Hypothesized enzyme inhibition N/A
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 376.42 3-Methylphenyl, sulfamoyl Antibacterial
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 315.69 Hydroxy, chloro, trifluoromethyl Unknown (structural analog)
PF50 () ~692.1 Tetrafluorobutene, trifluoroethyl Preclinical candidate
4-(Thiophen-3-yl)-N-(piperazine-ethoxyethyl)benzamide ~483.9 Piperazine, thiophene D3 receptor ligand

Key Findings and Implications

Structural Complexity : Compounds with piperazine or heterocyclic chains (e.g., ) exhibit targeted bioactivity but may face synthetic or pharmacokinetic challenges .

Fluorination Trends : Heavily fluorinated analogs (e.g., PF50) show improved metabolic resistance, suggesting avenues for optimizing the target compound .

Biological Activity

N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a sulfonamide group and a trifluoromethyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClF3N2O2S
  • Molecular Weight : 368.78 g/mol
  • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

Structural Features

  • Chlorophenyl Group : This moiety may enhance lipophilicity and biological activity.
  • Trifluoromethyl Group : Known for increasing metabolic stability and bioactivity.
  • Sulfonamide Linkage : Often associated with antibacterial and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of sulfonamides have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa7.01 ± 0.60Topoisomerase II inhibition
Compound BMCF-714.31 ± 0.90Induction of apoptosis

While specific data on this compound is limited, its structural similarities suggest potential for similar antitumor activity.

Anti-inflammatory Effects

Sulfonamides are known to modulate inflammatory pathways. Research has shown that compounds targeting the NLRP3 inflammasome can reduce neuroinflammation, which is relevant for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

  • Inhibition of NLRP3 Inflammasome : A study explored the effects of sulfonamide derivatives on neuroinflammation, highlighting their role in reducing cytokine release in models of neurodegenerative diseases .
  • Anticancer Activity in Cell Lines : A comparative analysis demonstrated that structurally related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the benzamide structure could enhance biological efficacy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The trifluoromethyl group could influence signaling pathways related to inflammation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
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N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide

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